3-Ethynyl-5-fluoro-2-methoxypyridine

Medicinal Chemistry Property Prediction Lead Optimization

3-Ethynyl-5-fluoro-2-methoxypyridine (CAS 1256820-42-4) is a disubstituted pyridine building block characterized by ethynyl, fluoro, and methoxy substituents. It belongs to a class of heterocyclic intermediates used in medicinal chemistry, particularly for synthesizing allosteric modulators of metabotropic glutamate receptor 5 (mGlu5) and inhibitors of lipid kinases such as PIKfyve.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
Cat. No. B8145577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-5-fluoro-2-methoxypyridine
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)F)C#C
InChIInChI=1S/C8H6FNO/c1-3-6-4-7(9)5-10-8(6)11-2/h1,4-5H,2H3
InChIKeySWBVTCIUZYMTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-5-fluoro-2-methoxypyridine: A Regiospecific Pyridine Building Block for Kinase and CNS Research


3-Ethynyl-5-fluoro-2-methoxypyridine (CAS 1256820-42-4) is a disubstituted pyridine building block characterized by ethynyl, fluoro, and methoxy substituents . It belongs to a class of heterocyclic intermediates used in medicinal chemistry, particularly for synthesizing allosteric modulators of metabotropic glutamate receptor 5 (mGlu5) and inhibitors of lipid kinases such as PIKfyve [1]. Its specific substitution pattern imparts distinct physicochemical properties and molecular recognition features compared to its regioisomers, such as 5-ethynyl-3-fluoro-2-methoxypyridine , making precise isomeric identity critical for structure-activity relationship (SAR) studies.

Why Substituting 3-Ethynyl-5-fluoro-2-methoxypyridine with a Regioisomer is Scientifically Unsound


In-class analogs like 5-ethynyl-3-fluoro-2-methoxypyridine cannot serve as generic substitutes due to the profound impact of substituent position on target binding. Structure-activity relationship (SAR) studies on PIKfyve inhibitors demonstrate that the introduction of electron-donating groups on the pyridine ring at a specific position is critical for potent activity, with the acetylenic moiety's placement being essential [1]. Even a shift in the ethynyl group from the 3- to the 5-position creates a distinct electronic and steric environment, as evidenced by different predicted physicochemical properties . This positional specificity directly affects molecular recognition in kinase and GPCR binding pockets, rendering regioisomeric substitution a high-risk variable that can invalidate SAR interpretations and lead to erroneous conclusions in lead optimization programs.

Quantitative Differentiation of 3-Ethynyl-5-fluoro-2-methoxypyridine from its Closest Analogs


Physicochemical Property Divergence from the 2-Fluoro-5-methoxy Regioisomer

Direct comparison of predicted physicochemical properties between the target compound (3-ethynyl-5-fluoro-2-methoxypyridine) and its key regioisomer, 3-ethynyl-2-fluoro-5-methoxypyridine (CAS 1256818-93-5), reveals quantifiable differences. While the target compound's data is pending direct publication, its regioisomer serves as a measurable baseline with a predicted boiling point of 255.3±40.0 °C and density of 1.18±0.1 g/cm³ . The altered substitution pattern in the target compound is predicted to modify these values, directly impacting its chromatographic behavior, purification protocols, and formulation characteristics in drug discovery workflows.

Medicinal Chemistry Property Prediction Lead Optimization

Essential Role of the Acetylenic Moiety Position in PIKfyve Kinase Inhibition

Class-level SAR for pyridine-based PIKfyve inhibitors demonstrates that both the presence and precise positioning of the acetylenic group are non-negotiable for potent activity. In a series of isothiazolo[4,3-b]pyridines, which serve as a core hop analog of the target compound's scaffold, the acetylenic moiety was deemed essential for PIKfyve inhibition. Furthermore, the SAR at the equivalent of the target compound's 3-position was highly sensitive, with electron-donating groups (like methoxy) at specific locations yielding potent inhibitors with IC50 values in the low nanomolar range, whereas a saturated ethyl linker was significantly less active [1]. This infers that the 3-ethynyl substitution in 3-Ethynyl-5-fluoro-2-methoxypyridine is a critical pharmacophoric anchor, and its migration to another position (e.g., the 5-position) would be predicted to lead to a substantial loss of kinase inhibitory potency.

Lipid Kinase Inhibition Antiviral Research Structure-Activity Relationship

Commercial Availability Highlights Distinct Isomeric Identity from the 5-Ethynyl Regioisomer

The commercial landscape confirms the distinct chemical identity of the target compound. It is available from multiple vendors with a specified purity of 98% . Its direct regioisomer, 5-ethynyl-3-fluoro-2-methoxypyridine (CAS 1211587-10-8), is also commercially available at a similar 98% purity , but is listed with a different CAS number, unique safety profile (including hazard statements H302, H315, H319, H335), and independently determined physicochemical attributes such as a calculated LogP of 1.49. The separate listings and distinct hazard classifications underscore that these are not interchangeable materials, with each requiring independent handling, safety assessment, and analytical validation.

Chemical Sourcing Isomer Purity Research Supply

High-Value Application Scenarios for 3-Ethynyl-5-fluoro-2-methoxypyridine Derived from Differential Evidence


Design and Synthesis of Isomer-Specific PIKfyve/PIP4K2C Dual Inhibitors

For medicinal chemistry teams developing antiviral or antitumoral agents, 3-Ethynyl-5-fluoro-2-methoxypyridine is the correct building block for probing SAR around the 3-position of the pyridinyl-ethynyl kinase inhibitor chemotype. SAR studies confirm that the acetylenic moiety's position is essential for low-nanomolar potency . Using the 5-ethynyl regioisomer would place the critical acetylene at a non-optimal vector, predicted to dramatically reduce PIKfyve inhibition based on the observed loss of activity with linker saturation in related scaffolds. Procurement of this specific isomer allows for direct interrogation of the 5-fluoro substitution effect without confounding positional variables.

Synthesis of mGlu5 Receptor PET Ligand Precursors with Defined Regiochemistry

This compound serves as a key intermediate for developing positron emission tomography (PET) ligands targeting mGlu5 receptors, a class of allosteric modulators with high sensitivity to substituent positioning . The 3-ethynyl handle allows for Sonogashira coupling to introduce aryl or heteroaryl groups, while the 5-fluoro atom provides a metabolic soft spot or a handle for [18F]-radiolabeling. The specific 2-methoxy, 3-ethynyl, 5-fluoro arrangement places the methoxy group in a position known to be critical for MPEP-site binding, a feature that would be lost with a 2-fluoro, 3-ethynyl, 5-methoxy regioisomer.

Physicochemical Property and Safety Baseline Establishment in Lead Optimization

Before scaling up for in vivo studies, procurement of the exact isomeric form is mandatory to establish a reliable baseline for pharmacokinetic and toxicity profiling. The distinct predicted boiling point and density compared to its regioisomer imply different chromatographic retention times and formulation behaviors. Furthermore, the separate hazard classification of the 5-ethynyl isomer serves as a cautionary precedent; a researcher must not assume the same safety profile for both isomers. Starting material isomerism confirmed by analytical data (HPLC, NMR) is a prerequisite for producing reproducible and defensible pre-clinical data packages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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